N-cyclohexyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine
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Overview
Description
N-cyclohexyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine is a member of imidazolines.
Scientific Research Applications
Synthesis and Chemical Transformations
N-cyclohexyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine and its derivatives have been explored in various chemical synthesis and transformation processes. Studies have demonstrated their use as synthons for creating tricyclic heterocycles (Cada, Kramer, Neidlein, & Suschitzky, 1990), indicating their role in synthesizing complex organic structures. Additionally, these compounds have been involved in reactions with nucleophiles, leading to the formation of various substituted derivatives (Samsonov, Gatilov, Savel'ev, & Baranova, 2012).
Optical and Electrochemical Applications
Research has also focused on the use of these compounds in optical and electrochemical applications. For instance, new benzimidazole derivatives have been synthesized for use as acceptor units in donor–acceptor–donor type polymers, with potential applications in electrochemical devices (Ozelcaglayan et al., 2012). These studies suggest potential for these compounds in creating materials with unique optical and electronic properties.
Antioxidant Properties
Additionally, some derivatives of this compound have been investigated for their antioxidant properties. A study on lipophilic nitroxyl radicals, including derivatives of this compound, highlighted their potential as antioxidants, particularly under hypoxic conditions (Shimakawa, Yoshida, & Niki, 2003). This suggests potential applications in biological or medical research, focusing on oxidative stress and related conditions.
Molecular Imaging and Sensing
Furthermore, certain benzimidazole-based compounds, related to the structure , have been developed for proton sensing and molecular imaging. One such example is a rhodamine-benzimidazole based sensor used for imaging acidic pH in live cells, demonstrating the applicability of these compounds in biological imaging and diagnostics (Xue et al., 2014).
Properties
Molecular Formula |
C18H24N4O3 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-cyclohexyl-1-hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine |
InChI |
InChI=1S/C18H24N4O3/c23-21-14-9-10-15(22(24)25)16(19-13-7-3-1-4-8-13)17(14)20-18(21)11-5-2-6-12-18/h9-10,13,23H,1-8,11-12H2 |
InChI Key |
SQTZSGDDZUATET-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N=C2C(=CC=C3C2=NC4(N3O)CCCCC4)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(CC1)N=C2C(=CC=C3C2=NC4(N3O)CCCCC4)[N+](=O)[O-] |
solubility |
24.6 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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